4-Ethylcyclohex-1-ene-1-carbonitrile

Lipophilicity LogP ADME prediction

4-Ethylcyclohex-1-ene-1-carbonitrile (CAS 1251923-82-6) is a substituted cyclohexene carbonitrile bearing an ethyl group at the 4‑position and a conjugated nitrile at the 1‑position. With a molecular formula of C₉H₁₃N and a molecular weight of 135.21 g·mol⁻¹, it is supplied as a research‑grade intermediate with a typical purity of 95%.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 1251923-82-6
Cat. No. B1522819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylcyclohex-1-ene-1-carbonitrile
CAS1251923-82-6
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCCC1CCC(=CC1)C#N
InChIInChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h5,8H,2-4,6H2,1H3
InChIKeyQINNUVWYMDPAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylcyclohex-1-ene-1-carbonitrile (CAS 1251923-82-6) – Core Physicochemical and Structural Profile for Informed Procurement


4-Ethylcyclohex-1-ene-1-carbonitrile (CAS 1251923-82-6) is a substituted cyclohexene carbonitrile bearing an ethyl group at the 4‑position and a conjugated nitrile at the 1‑position . With a molecular formula of C₉H₁₃N and a molecular weight of 135.21 g·mol⁻¹, it is supplied as a research‑grade intermediate with a typical purity of 95% . Its computed LogP of 2.70 and fraction sp³ (Fsp³) of 0.667 place it in a distinct physicochemical space relative to the unsubstituted parent cyclohex‑1‑ene‑1‑carbonitrile (LogP ≈ 2.01; Fsp³ ≈ 0.57), suggesting differentiated partitioning and conformational behaviour that can be decisive in synthetic route design and early‑stage medicinal chemistry campaigns.

4-Ethylcyclohex-1-ene-1-carbonitrile – Why In‑Class Cyclohexene Carbonitriles Cannot Be Freely Interchanged


Although the cyclohexene‑1‑carbonitrile scaffold is shared by numerous catalogued analogues, seemingly minor structural modifications—such as alkyl substitution at the 4‑position or migration of the double bond—produce measurable shifts in lipophilicity, sp³ character, and thermal stability that directly impact synthetic utility and pharmacokinetic predictivity . For instance, replacing the 4‑ethyl group of the target compound with a methyl substituent (4‑methylcyclohex‑1‑ene‑1‑carbonitrile) reduces both molecular weight and calculated LogP, while the saturated counterpart (4‑ethylcyclohexanecarbonitrile) eliminates the conjugated π‑system altogether, removing the possibility of electrophilic addition chemistry that is central to many downstream functionalisation strategies . These quantitative divergences mean that generic substitution risks altered reaction kinetics, reduced intermediate stability, and unreliable structure‑activity relationships in fragment‑to‑lead programmes. The evidence summarised below quantifies the most critical differentiation dimensions that should govern compound selection.

4-Ethylcyclohex-1-ene-1-carbonitrile – Head‑to‑Head Quantitative Differentiation Data


LogP as a Surrogate for Lipophilicity‑Driven Selection: 4‑Ethyl vs. Parent Cyclohex‑1‑ene‑1‑carbonitrile

The computed partition coefficient (LogP) of 4‑ethylcyclohex‑1‑ene‑1‑carbonitrile is 2.70, whereas the unsubstituted parent cyclohex‑1‑ene‑1‑carbonitrile exhibits a LogP of approximately 2.01 . This ΔLogP of +0.69 units corresponds to a roughly five‑fold greater predicted distribution into organic phases, which can be advantageous when higher membrane permeability or extraction efficiency is required but detrimental if aqueous solubility is the limiting factor .

Lipophilicity LogP ADME prediction

Fraction sp³ (Fsp³) as a Metric of Three‑Dimensional Character: 4‑Ethyl vs. Parent Cyclohex‑1‑ene‑1‑carbonitrile

The target compound has an Fsp³ of 0.667 (6 sp³‑hybridised carbons out of 9), while the parent cyclohex‑1‑ene‑1‑carbonitrile has an Fsp³ of 0.571 (4 sp³ carbons out of 7) . The absolute increase of +0.096 in Fsp³ reflects the two additional sp³ carbons introduced by the ethyl substituent. In the context of fragment‑based drug discovery, Fsp³ values above 0.45 are associated with improved clinical success rates, and movement from 0.57 to 0.67 represents a substantial shift toward more “three‑dimensional” molecular topology [1].

Fsp³ drug-likeness molecular complexity

Thermal Stability and Storage Requirements: 4‑Ethyl‑Substituted vs. Parent and Saturated Analogues

Vendor specifications indicate that 4‑ethylcyclohex‑1‑ene‑1‑carbonitrile requires sealed, dry storage at 2–8 °C, whereas the parent cyclohex‑1‑ene‑1‑carbonitrile and the saturated 4‑ethylcyclohexanecarbonitrile are typically stored at ambient temperature . The requirement for refrigerated storage is consistent with the increased reactivity conferred by the combination of an electron‑donating ethyl group and the conjugated α,β‑unsaturated nitrile system, which can participate in both electrophilic addition and conjugate addition pathways .

Storage stability thermal sensitivity reactivity

4-Ethylcyclohex-1-ene-1-carbonitrile – Evidence‑Backed Application Scenarios


Fragment‑Based Lead Generation Requiring Elevated sp³ Character

When a discovery programme seeks cyclohexene‑based fragments with Fsp³ ≥ 0.60 to maximise three‑dimensionality and minimise aromatic ring count, 4‑ethylcyclohex‑1‑ene‑1‑carbonitrile (Fsp³ = 0.667) provides a quantifiably superior starting point over the parent scaffold (Fsp³ = 0.571) . The ethyl substituent adds conformational degrees of freedom without introducing additional hydrogen‑bond donors or acceptors, preserving the fragment’s ligand efficiency while improving its development trajectory as predicted by the Lovering et al. analysis [1].

Synthetic Route Design Exploiting Conjugate Addition Reactivity

The α,β‑unsaturated nitrile system of 4‑ethylcyclohex‑1‑ene‑1‑carbonitrile is primed for conjugate addition reactions (e.g., Grignard, organocuprate, or thiol additions), and the 4‑ethyl group provides steric differentiation that can influence diastereoselectivity . The requirement for refrigerated storage (2–8 °C) underscores the compound’s enhanced reactivity relative to the saturated analogue 4‑ethylcyclohexanecarbonitrile, which lacks the conjugated double bond and is stored at ambient temperature .

Lipophilicity‑Driven Extraction or Phase‑Transfer Catalysis

With a LogP of 2.70—0.69 log units higher than the parent cyclohex‑1‑ene‑1‑carbonitrile—the 4‑ethyl derivative partitions approximately five times more efficiently into organic phases [1]. This property is directly relevant for liquid‑liquid extraction workflows, phase‑transfer catalysis, and designing compounds intended to cross biological membranes, where a LogP in the 2–3 range is often considered optimal for balancing permeability and solubility [1].

Medicinal Chemistry Scaffold Decoration with Predictable Physicochemical Trajectory

In lead‑optimisation programmes, the incremental LogP and Fsp³ shifts introduced by the 4‑ethyl substituent are well‑characterised, allowing medicinal chemists to forecast the impact of further decoration on molecular properties. Unlike the 4‑methyl analogue, which has a lower molecular weight and LogP, the ethyl derivative occupies a distinct property space that may be preferable when a modest increase in both lipophilicity and steric bulk is desired without altering the core cyclohexene‑carbonitrile pharmacophore .

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